(3-Iodopropyl)cyclopentane
Description
Foundational Significance of Organoiodine Chemistry in Complex Molecule Synthesis
Organoiodine chemistry, the study of compounds containing a carbon-iodine (C-I) bond, holds a foundational role in the synthesis of complex organic molecules. wikipedia.org The utility of organoiodides stems largely from the distinct properties of the C-I bond itself. Compared to other carbon-halogen bonds, the C-I bond is the longest and the weakest. wikipedia.orglibretexts.org This inherent weakness makes the iodide ion an excellent leaving group in nucleophilic substitution reactions, facilitating the easy cleavage of the bond and the introduction of a wide variety of other functional groups. wikipedia.org This reactivity is a cornerstone of synthetic strategy, allowing chemists to use organoiodine compounds as versatile intermediates.
The reactivity of alkyl halides in substitution reactions is heavily influenced by the strength of the carbon-halogen bond. The bond dissociation energies for methyl halides clearly illustrate that the C-I bond requires the least energy to break, rendering organoiodides the most reactive in this class. wikipedia.org
Table 1: Comparison of Carbon-Halogen Bond Properties
| Bond | Bond Dissociation Energy (kcal/mol) | Bond Length (pm) in CH₃X | Electronegativity of Halogen (Pauling Scale) |
|---|---|---|---|
| C-F | 115 | 139 | 3.98 |
| C-Cl | 83.7 | 178 | 3.16 |
| C-Br | 72.1 | 193 | 2.96 |
| C-I | 57.6 | 214 | 2.66 |
Data sourced from multiple references. wikipedia.orglibretexts.org
Beyond their role as simple alkylating agents, organoiodine compounds are central to the field of hypervalent iodine chemistry. Hypervalent iodine reagents, where the iodine atom is in a higher oxidation state (e.g., +3 or +5), have emerged as powerful and environmentally benign oxidizing agents. They are prized for their ability to perform mild and highly selective oxidative transformations in the synthesis of complex molecules, offering an alternative to reagents based on more toxic heavy metals. acs.org Furthermore, recent research has uncovered novel reactivity, demonstrating that certain organoiodine(III) compounds can act as organometallic-like nucleophiles, expanding their synthetic utility even further. acs.org
The Unique Role of Cyclopentane (B165970) Architectures in Advanced Chemical Research
The cyclopentane ring is a pervasive structural motif found in a vast array of biologically active natural products, including prostaglandins (B1171923) and steroids, as well as in numerous pharmaceutical agents. thieme-connect.de Despite its prevalence, it was historically considered less of a "privileged" core structure in drug discovery compared to other rings, partly due to the synthetic challenges associated with controlling its stereochemistry. benthamdirect.com However, modern synthetic methods have made complex cyclopentanoid structures more accessible, leading to a re-evaluation of their value. benthamdirect.comnih.gov
A key feature of the cyclopentane ring is its conformational flexibility; it readily interconverts between "envelope" and "half-chair" conformations. rsc.org While this flexibility can be advantageous, in medicinal chemistry, conformational rigidification is a widely used strategy to improve a molecule's binding affinity for a biological target, enhance selectivity, and improve metabolic stability. rsc.org Consequently, a significant area of advanced research involves designing rigidified cyclopentane variants or using the cyclopentane scaffold to present substituents in specific three-dimensional arrangements. For instance, 2,5-disubstituted bicyclo[2.1.1]hexanes have been developed as rigid mimics of 1,3-disubstituted cyclopentanes, a common motif in drug candidates. rsc.org
The cyclopentane framework is therefore not merely a passive spacer but an active component in molecular design. Its derivatives are used as chiral building blocks for asymmetric synthesis, as scaffolds in the development of enzyme inhibitors and receptor ligands, and in materials science for the production of specialty polymers and resins. thieme-connect.de The ability to synthesize cyclopentane rings with precise control over multiple stereocenters is a significant challenge that continues to drive innovation in synthetic methodology. nih.gov
Historical and Contemporary Perspectives on the Synthesis of Iodopropyl-Substituted Cycloalkanes
The synthesis of a specific molecule like (3-Iodopropyl)cyclopentane can be approached from several angles, reflecting the evolution of synthetic organic chemistry. Historically, the formation of cycloalkanes often relied on intramolecular cyclization reactions, such as the Wurtz reaction of terminal dihalides with sodium or zinc, or the Dieckmann condensation of dicarboxylic acid esters. csjmu.ac.in These methods, while foundational, often require harsh conditions and may lack broad substrate scope.
In a more contemporary context, the synthesis of this compound is most logically achieved through a convergent approach, where the cyclopentyl group and the iodopropyl side chain are combined. A highly effective and common strategy involves the preparation of a precursor alcohol, 3-cyclopentyl-1-propanol (B1585541), which is then converted to the target iodide.
Synthesis of the Alcohol Precursor : A standard method for creating the carbon skeleton is the Grignard reaction. Cyclopentylmagnesium bromide, prepared from bromocyclopentane (B41573) and magnesium metal, can be reacted with an appropriate three-carbon electrophile. libretexts.orgbyjus.com For instance, reaction with propanal, followed by an acidic workup, would yield 1-cyclopentyl-1-propanol. quora.com To obtain the desired 3-cyclopentyl-1-propanol, reaction of the Grignard reagent with ethylene (B1197577) oxide would furnish 2-cyclopentylethanol, which could then be extended by one carbon, or more directly, reaction with an electrophile like 3-bromo-1-(tetrahydro-2H-pyran-2-yloxy)propane followed by deprotection.
Conversion of the Alcohol to the Iodide : Once 3-cyclopentyl-1-propanol is obtained, its conversion to this compound is a straightforward transformation. While classic methods exist, modern chemistry offers numerous mild and efficient procedures for this conversion. A prominent example is the Finkelstein reaction , a nucleophilic substitution that involves treating an alkyl chloride or bromide with sodium iodide in acetone (B3395972). byjus.comtestbook.comwikipedia.org The reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in the acetone solvent. wikipedia.org Therefore, 3-cyclopentyl-1-propanol could first be converted to its corresponding bromide or chloride, and then subjected to the Finkelstein reaction to yield the final product. Alternatively, the alcohol can be converted directly to the iodide using reagents such as triphenylphosphine, iodine, and imidazole, or by using a system like CeCl₃·7H₂O/NaI, which is noted for its exceedingly mild conditions. organic-chemistry.org
Another contemporary strategy involves the direct functionalization of C-H bonds. researchgate.netnih.govacs.org While powerful, achieving the selective iodination of a specific terminal methyl group on an alkyl chain attached to a cycloalkane remains a formidable challenge and is generally not a practical route for preparing a simple compound like this compound. researchgate.net Thus, the synthesis via an alcohol precursor followed by substitution remains the most reliable and widely applicable historical and contemporary approach.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-Iodopropyl)cyclopentane |
| Synonyms | 3-Cyclopentyl-1-iodopropane |
| CAS Number | 106211-63-6 |
| Molecular Formula | C₈H₁₅I |
| Molecular Weight | 238.11 g/mol |
| XLogP3-AA (Lipophilicity) | 4.8 |
Data sourced from PubChem. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodopropylcyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15I/c9-7-3-6-8-4-1-2-5-8/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKSZBRSHHUITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90573470 | |
| Record name | (3-Iodopropyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106211-63-6 | |
| Record name | (3-Iodopropyl)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90573470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidating the Reactivity and Mechanistic Pathways of 3 Iodopropyl Cyclopentane
Radical-Mediated Transformations of the 3-Iodopropyl Radical
The formation of the 3-cyclopentylpropyl radical from (3-iodopropyl)cyclopentane serves as a gateway to a variety of intramolecular reactions. The fate of this radical is primarily dictated by a delicate balance between cyclization and other competing processes.
The 3-cyclopentylpropyl radical can undergo intramolecular cyclization, a process where the radical center attacks a carbon atom within the same molecule to form a new ring. This type of reaction is a powerful tool in organic synthesis for constructing cyclic systems. wikipedia.org The rate and outcome of these cyclizations are governed by a combination of entropic and strain factors. wikipedia.org Generally, the formation of five- and six-membered rings is kinetically favored over smaller or larger rings. wikipedia.org
However, cyclization is not the only pathway available to the 3-cyclopentylpropyl radical. It can also participate in competing reactions such as hydrogen atom abstraction or reaction with other molecules present in the reaction mixture. beilstein-journals.org The specific reaction conditions, including the concentration of radical precursors and trapping agents, can significantly influence the product distribution. For instance, the use of radical trapping agents can lead to the formation of byproducts, confirming the presence of radical intermediates. iu.edu
Studies on related systems, such as the 3-phenylpropyl radical, have shown that these radicals can undergo both fragmentation and cyclization, with the relative rates of these competing pathways being a key area of investigation. anu.edu.au The transition state for cyclization often resembles that of the addition/fragmentation reaction, with the distribution of spin density playing a crucial role in determining the reaction pathway. anu.edu.au
Hydrogen atom transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is transferred from a donor molecule to a radical species. scripps.edunih.gov In the context of the 3-cyclopentylpropyl radical, HAT processes can lead to the formation of cyclopentylpropane, effectively terminating the radical chain. The efficiency of this process depends on the nature of the hydrogen atom donor and the reactivity of the radical. scripps.edu
The distribution of products in radical reactions is determined by the relative rates of competing reaction pathways. youtube.com For the 3-cyclopentylpropyl radical, the final product mixture will be a result of the competition between intramolecular cyclization, hydrogen atom transfer, and any other possible side reactions. The relative reactivity of different types of hydrogen atoms (primary, secondary, tertiary) towards abstraction by the radical also plays a significant role in determining the product distribution. youtube.com
Recent advancements in vinyl radical-mediated hydrogen atom transfer have highlighted the potential for regioselective C(sp³)–H bond functionalization, offering new avenues for the synthesis of complex molecules. sioc-journal.cn These processes often involve a cascade of radical cyclization and HAT steps, leading to diverse products. sioc-journal.cn
The presence of substituents on the cyclopentane (B165970) ring or the propyl chain can significantly influence the selectivity of radical reactions involving the 3-cyclopentylpropyl radical. Substituents can alter the electronic and steric properties of the radical, thereby affecting the rates of cyclization and hydrogen atom transfer. anu.edu.aumdpi.com
For instance, electron-donating or electron-withdrawing groups can modify the stability of the radical and the transition states of the competing reactions. anu.edu.au Steric hindrance introduced by bulky substituents can disfavor certain reaction pathways, leading to higher selectivity for others. scripps.edu In the context of cyclization, substituents can influence the regioselectivity of ring closure, favoring the formation of one constitutional isomer over another. mdpi.com
Computational studies on substituted 3-phenylpropyl radicals have shown that both radical stabilization effects and polar effects can play a role in determining the reaction outcomes. anu.edu.au The interplay of these factors can be complex, and a thorough understanding of substituent effects is crucial for controlling the selectivity of these radical transformations. anu.edu.aursc.org
Hydrogen Atom Transfer Processes and Product Distribution
Metal-Catalyzed Coupling Reactions and Functionalization of Iodopropyl-Cyclopentane Systems
This compound serves as a valuable substrate in a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions provide efficient methods for the functionalization of the cyclopentylpropyl scaffold.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C bonds. nih.gov this compound, as an alkyl iodide, can participate in various palladium-catalyzed coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, with appropriate coupling partners. nih.govuwindsor.ca These reactions typically involve a catalytic cycle that includes oxidative addition of the alkyl iodide to a low-valent palladium species, transmetalation with an organometallic reagent (in the case of Suzuki and similar couplings), and reductive elimination to afford the final product and regenerate the palladium catalyst. uwindsor.ca
The success of these couplings often depends on the choice of ligands, bases, and reaction conditions to ensure efficient and selective transformations. nih.govuwindsor.ca Photoinduced palladium catalysis has emerged as a powerful technique for C(sp³)–C(sp³) cross-coupling, expanding the scope of these reactions to include sterically hindered substrates under mild conditions. rsc.org
Table of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | Organoboron Reagent | Pd catalyst, Base | Alkylated/Arylated Cyclopentane |
| Heck Coupling | Alkene | Pd catalyst, Base | Alkenylated Cyclopentane |
| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, Base | Alkynylated Cyclopentane |
| Carbonylative Coupling | Carbon Monoxide, Nucleophile | Pd catalyst, CO | Carbonylated Cyclopentane Derivative |
Nickel-catalyzed cross-coupling reactions have gained prominence as a cost-effective and highly reactive alternative to palladium-catalyzed methods. caltech.eduresearchgate.net Nickel catalysts can effectively activate alkyl halides like this compound for coupling with a wide range of nucleophiles, including organozinc reagents and other organometallics. caltech.edu These transformations often proceed through a radical-chain mechanism involving single-electron transfer steps, which distinguishes them from the typical two-electron processes observed with palladium. caltech.edu
Nickel catalysis has also been employed in reductive coupling reactions and transformations involving nickelacycle intermediates. researchgate.netrsc.org Furthermore, this compound can undergo halide exchange reactions, for instance, with magnesium to form the corresponding Grignard reagent. acs.org This in-situ generated organomagnesium compound can then be used in subsequent coupling reactions. Radical I/Mg-exchange reactions have also been developed, providing another route to organomagnesium species. uni-muenchen.de
Table of Nickel-Catalyzed Transformations
| Reaction Type | Reagent/Catalyst | Product Type |
| Cross-Electrophile Coupling | Organozinc Reagent, Ni catalyst | Alkylated/Arylated Cyclopentane |
| Reductive Coupling | Reducing Agent, Ni catalyst | Dimerized or Coupled Products |
| Halide Exchange | Magnesium | (3-Cyclopentylpropyl)magnesium iodide |
Organomagnesium and Organozinc Intermediates in Reactivity
The formation of organomagnesium and organozinc reagents from this compound is a key strategy for initiating further chemical transformations. These intermediates are typically generated through the oxidative addition of magnesium or zinc metal to the carbon-iodine bond.
Organomagnesium Intermediates: The reaction of this compound with magnesium turnings in an aprotic polar solvent like diethyl ether or tetrahydrofuran (B95107) (THF) leads to the formation of the corresponding Grignard reagent, (3-Cyclopentylpropyl)magnesium iodide. uni-muenchen.de This process is often initiated by the addition of a small amount of an activator, such as iodine or 1,2-dibromoethane, to overcome the passivating oxide layer on the magnesium surface. uni-muenchen.de The resulting Grignard reagent is a potent nucleophile and a strong base, making it suitable for a wide range of reactions, including additions to carbonyl compounds and ring-opening of epoxides. thieme-connect.de For instance, 2-(3-Iodopropyl)cycloalkanones can be converted to bicyclo[x.3.0]alkan-1-ols in moderate to good yields using magnesium in THF, with a notable preference for the formation of the cis-fused product. researchgate.netacs.org
Organozinc Intermediates: Similarly, organozinc reagents can be prepared by the direct insertion of zinc dust into the carbon-iodine bond of this compound. uni-muenchen.de The activation of zinc is also crucial for this reaction and can be achieved using various methods, including treatment with HCl, TMSCl, or dibromoethane. nih.gov Organozinc reagents are generally less reactive and more functional group tolerant than their organomagnesium counterparts. This chemoselectivity makes them valuable in complex molecule synthesis where sensitive functional groups are present. The formation of organozinc intermediates can sometimes be in competition with radical pathways, and the lifetime of the free radical intermediate is expected to be very short before it combines with the zinc surface. mit.edu
The table below summarizes the conditions and characteristics of organomagnesium and organozinc intermediate formation from alkyl iodides.
| Organometallic Intermediate | Metal | Typical Solvents | Activation | Reactivity |
| Organomagnesium (Grignard) | Mg | Diethyl ether, THF | I₂, 1,2-Dibromoethane | High |
| Organozinc | Zn | THF, DMA | HCl, TMSCl, Dibromoethane | Moderate |
Electrophilic and Nucleophilic Reactivity at the Iodide Center
The carbon-iodine bond in this compound dictates its dual reactivity, allowing it to act as both an electrophile and, after conversion to an organometallic species, a powerful nucleophile.
Electrophilic Reactivity: The carbon atom attached to the iodine in this compound is electrophilic due to the polarization of the C-I bond, where iodine is more electronegative than carbon. libretexts.org This makes the compound susceptible to nucleophilic substitution reactions (SN2), where a nucleophile attacks the electrophilic carbon, displacing the iodide ion, which is an excellent leaving group. The rate and success of these reactions are influenced by steric hindrance around the reaction center. libretexts.org
Nucleophilic Reactivity: As discussed in the previous section, conversion of this compound to its organomagnesium or organozinc derivative transforms the propyl chain into a nucleophilic species. These organometallic reagents readily participate in reactions where they attack electrophilic centers. For example, they can be used in cross-coupling reactions catalyzed by transition metals like nickel or palladium to form new carbon-carbon bonds. nih.govcaltech.edu The choice between the Grignard or organozinc reagent can influence the outcome and selectivity of the reaction due to their differing reactivities. thieme-connect.de
Intramolecular Rearrangements and Ring Expansion Reactions
The structural framework of this compound and its derivatives makes them prone to intramolecular rearrangements, most notably ring expansion reactions.
The Dowd-Beckwith ring expansion is a free-radical-mediated process that can enlarge a cyclic ketone by one or more carbons. researchgate.netwikipedia.org In the context of a cyclopentane derivative, such as a β-keto ester with a 3-iodopropyl side chain, the reaction is initiated by the formation of a radical at the terminal carbon of the iodopropyl group. wikipedia.org This is typically achieved using a radical initiator like AIBN and a radical mediator such as tributyltin hydride. wikipedia.org
The primary radical then attacks the carbonyl group of the cyclopentanone (B42830) ring, forming a bicyclic ketyl intermediate. wikipedia.org This intermediate subsequently undergoes rearrangement, leading to the expansion of the cyclopentane ring to a larger carbocycle, such as a cyclooctane (B165968) derivative. wikipedia.orgresearchgate.net Theoretical studies, using methods like ROMP2/6-311++G(2d,2p)//UB3LYP/6-31G(d,p) calculations, have been employed to investigate the mechanistic details and predict the major products of these reactions. researchgate.net These studies have shown that for certain substrates, the three-carbon ring expansion is the favored pathway, leading to the formation of cyclooctane derivatives. researchgate.net
Recent advancements have also demonstrated visible-light-induced palladium-catalyzed Dowd-Beckwith ring expansion/C-C bond formation cascades, providing access to six- to nine-membered β-alkenylated cyclic ketones. semanticscholar.org
In addition to the desired ring expansion, several competing rearrangement pathways can occur in cyclopentane derivatives. One significant competing reaction is intramolecular 1,5-hydrogen transfer. wikipedia.orgresearchgate.net Theoretical calculations have been instrumental in understanding the factors that determine the competition between ring expansion and 1,5-hydrogen transfer. researchgate.net
For instance, in methyl 1-(3-iodopropyl)-5-oxocyclopentanecarboxylate derivatives, the presence and stereochemistry of substituents on the cyclopentane ring can significantly influence the reaction outcome. researchgate.net A methyl substituent can destabilize the ring expansion process due to steric repulsion in one diastereomer, while favoring it in another by allowing the system to adopt more favorable conformations. researchgate.net The methyl group can also promote the 1,5-hydrogen transfer by leading to a more stable tertiary radical. researchgate.net
Other potential competing reactions include intramolecular insertion and addition reactions. sinica.edu.tw The specific pathway followed often depends on the substrate's structure, the reaction conditions, and the nature of any catalysts or reagents employed. sinica.edu.twacs.org
The following table highlights the competing pathways observed in the radical-mediated reactions of a substituted (3-iodopropyl)cyclopentanone derivative.
| Reactant | Major Product | Competing Product | Influencing Factors |
| methyl 1-(3-iodopropyl)-5-oxocyclopentanecarboxylate | Cyclooctane derivative (Ring Expansion) | Product of 1,5-H transposition | Stereochemistry of substituents, steric effects, stability of radical intermediates researchgate.net |
Theoretical and Experimental Analyses of Dowd-Beckwith Ring Expansions
Functionalization of the Cyclopentane Core Adjacent to the Iodopropyl Chain
Beyond reactions involving the iodopropyl chain, the cyclopentane ring itself can be a site for functionalization, particularly through transannular C–H activation strategies.
Transannular C–H functionalization offers a direct method for introducing new functional groups into the carbocyclic core, a strategy that is highly desirable for streamlining synthetic routes to complex molecules. nih.govnih.gov This approach often utilizes a directing group to position a transition metal catalyst in proximity to a specific C–H bond. dmaiti.com
In the context of cycloalkane carboxylic acids, novel ligands such as quinuclidine-pyridones (QuinNuPyridones) and sulfonamide-pyridones (SulfonaPyridones) have been developed to facilitate palladium-catalyzed transannular γ-arylation. nih.govnih.gov These methods exhibit excellent regioselectivity, even in the presence of more traditionally reactive β-C–H bonds. nih.gov This strategy has been successfully applied to cyclopentane carboxylic acids, allowing for the arylation of the γ-position. nih.gov
The challenge in transannular C–H functionalization lies in overcoming the strain associated with the formation of the metallacyclic intermediate, especially in larger ring systems. substack.com However, the development of specialized ligands has significantly advanced the feasibility of these transformations, providing access to a range of functionalized carbocycles that were previously difficult to synthesize. nih.govnih.govsubstack.com
Alpha-Functionalization of Cyclopentanone Derivatives
The introduction of alkyl chains at the α-position of cyclic ketones is a fundamental and powerful transformation in organic synthesis for the construction of more complex molecular architectures. The α-functionalization of cyclopentanone and its derivatives, in particular, serves as a key step in the synthesis of numerous natural products and other valuable compounds. This process typically proceeds through the formation of a nucleophilic enolate intermediate, which then reacts with an electrophile, such as an alkyl halide. The reaction involving this compound as the electrophile provides a direct method for introducing a functionalized three-carbon chain with a terminal cyclopentyl group onto a cyclopentanone core.
The primary mechanism for the α-alkylation of ketones is a two-step process involving the initial deprotonation of an α-hydrogen, followed by a nucleophilic substitution reaction. organicchemistrytutor.comyoutube.com
Step 1: Enolate Formation A strong, non-nucleophilic base is required to quantitatively convert the ketone into its corresponding enolate. masterorganicchemistry.com Lithium diisopropylamide (LDA) is a commonly employed base for this purpose due to its strong basicity and significant steric hindrance, which minimizes side reactions such as nucleophilic attack on the carbonyl carbon. researchgate.netnih.gov The base abstracts an acidic α-proton from the carbon adjacent to the carbonyl group, resulting in the formation of a resonance-stabilized enolate anion. organicchemistrytutor.com For a symmetrical ketone like cyclopentanone, deprotonation at either α-position leads to the same enolate structure. organicchemistrytutor.com
Step 2: Nucleophilic Attack (SN2 Reaction) The generated enolate is a potent carbon-centered nucleophile. masterorganicchemistry.com It attacks the electrophilic carbon of an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org In the case of this compound, the enolate attacks the carbon atom bonded to the iodine. Iodine is an excellent leaving group, facilitating this substitution. This step is sensitive to steric effects, and the use of a primary alkyl halide like this compound is ideal for ensuring high efficiency and minimizing competing elimination reactions. organicchemistrytutor.comlibretexts.org The result of this sequence is the formation of a new carbon-carbon bond at the α-position of the cyclopentanone ring.
Research into the alkylation of lithium enolates has shown that their structure and reactivity can be significantly influenced by additives. For instance, studies on the lithium enolate of cyclopentanone have revealed that additives like hexamethylphosphoramide (B148902) (HMPA) can affect the aggregation state of the enolate (e.g., favoring dimers) and accelerate the rate of alkylation with electrophiles like methyl iodide. researchgate.net
While specific research detailing the alkylation of cyclopentanone with this compound is not extensively published, the reaction conditions can be inferred from standard procedures for the α-alkylation of cyclic ketones. The following table outlines typical conditions for such transformations.
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Ketone Substrate | Cyclopentanone | Starting material for functionalization. |
| Alkylating Agent | This compound | Primary iodide provides a reactive electrophile with a good leaving group. libretexts.org |
| Base | Lithium Diisopropylamide (LDA) | Strong, sterically hindered base ensures complete and irreversible enolate formation, minimizing self-condensation. youtube.comresearchgate.net |
| Solvent | Tetrahydrofuran (THF), Anhydrous | Aprotic solvent that effectively solvates the lithium cation of the enolate without interfering with the reaction. researchgate.net |
| Temperature | -78 °C to Room Temperature | Enolate formation is typically carried out at low temperatures (-78 °C) to ensure kinetic control. The alkylation may then be allowed to proceed at this temperature or slowly warm to room temperature. nih.gov |
| Workup | Aqueous Quench (e.g., NH4Cl solution) | Neutralizes any remaining base and enolate, followed by standard extraction and purification procedures. |
The success of this synthetic route relies on the careful control of reaction parameters to maximize the yield of the desired mono-alkylated product and prevent side reactions such as polyalkylation or aldol (B89426) condensation. masterorganicchemistry.com The use of a full equivalent of a strong base like LDA is crucial for the complete conversion of the ketone to its enolate, thereby preventing the presence of both the enolate (nucleophile) and the ketone (electrophile) in the reaction mixture, which would favor aldol condensation. masterorganicchemistry.com
Computational and Theoretical Investigations of 3 Iodopropyl Cyclopentane Chemistry
Quantum Chemical Approaches to C-I Bond Activation and Reactivity Prediction
Quantum chemical methods are fundamental to understanding the activation of the C-I bond in (3-Iodopropyl)cyclopentane. These approaches model the electronic structure of the molecule to predict its reactivity. The activation of the C-I bond is a critical step in many reactions involving this compound, such as nucleophilic substitutions and radical reactions.
The polarized nature of the C-I bond, with a partial positive charge on the carbon and a partial negative charge on the iodine (Cδ⁺–Iδ⁻), makes the carbon atom electrophilic and susceptible to nucleophilic attack. Quantum chemical calculations can quantify the bond dissociation energy (BDE) of the C-I bond, providing a measure of the energy required for its homolytic cleavage. Furthermore, these methods can calculate the activation energy for heterolytic cleavage, which is crucial in ionic reaction pathways.
Computational studies on similar primary alkyl iodides have shown that the activation energy for C-I bond cleavage is influenced by factors such as the nature of the substituent and the solvent environment. researchgate.net For this compound, the cyclopentyl group's electronic and steric properties play a significant role in determining the reactivity of the C-I bond.
Table 1: Illustrative Calculated Parameters for C-I Bond Activation in this compound
| Parameter | Description | Typical Computational Method |
| C-I Bond Length | The equilibrium distance between the carbon and iodine atoms. | DFT (e.g., B3LYP/6-311G) |
| C-I Bond Dissociation Energy (BDE) | The energy required to break the C-I bond homolytically. | DFT, High-level ab initio (e.g., CCSD(T)) |
| Natural Population Analysis (NPA) Charges | The partial charges on the carbon and iodine atoms, indicating bond polarity. | NBO analysis on a DFT wavefunction |
| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital, which is often localized on the σ orbital of the C-I bond and indicates susceptibility to nucleophilic attack. | DFT, Hartree-Fock |
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a widely used computational method for studying reaction mechanisms due to its balance of accuracy and computational cost. researchgate.netresearchgate.net For this compound, DFT can be employed to map out the potential energy surfaces of its reactions, providing detailed information about the structures and energies of reactants, transition states, and products.
Studies on analogous Sₙ2 reactions of primary alkyl iodides have shown that the activation energy is sensitive to both the nucleophile and the solvent. researchgate.netsciforum.net For this compound, the bulky cyclopentyl group, while not directly attached to the reaction center, can influence the accessibility of the electrophilic carbon and thus the energy of the transition state.
Table 2: Representative Energetic Data from a DFT Study of an Sₙ2 Reaction of this compound
| Species | Description | Relative Energy (kcal/mol) (Illustrative) |
| Reactants | This compound + Nucleophile | 0.0 |
| Pre-reaction Complex | A weakly bound complex between the reactants. | -5.0 |
| Transition State | The highest energy point along the reaction coordinate. | +15.0 |
| Post-reaction Complex | A weakly bound complex between the products. | -22.0 |
| Products | Cyclopentylpropane-Nucleophile + Iodide | -20.0 |
Note: These values are illustrative and would be calculated using a DFT method like B3LYP with an appropriate basis set.
Stereoelectronic effects, which are the effects of orbital overlap on the geometry and reactivity of a molecule, are crucial in determining the outcomes of reactions involving this compound. wikipedia.org These effects can be analyzed using DFT by examining the molecular orbitals and their interactions.
One important stereoelectronic effect is hyperconjugation, which involves the donation of electron density from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. In the context of an Sₙ2 reaction of this compound, the interaction between the HOMO of the nucleophile and the LUMO (the σ* orbital of the C-I bond) is the primary stereoelectronic interaction that drives the reaction. wikipedia.org The alignment of these orbitals is critical for an efficient reaction, which explains the preference for a backside attack in Sₙ2 reactions.
Elucidation of Transition State Structures and Energetics
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
While quantum chemical methods are excellent for studying the electronic details of a reaction, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape of a molecule and the effects of the solvent over time. researchgate.netroyalsocietypublishing.org
Solvent effects are also critical in determining reaction rates and mechanisms. MD simulations can explicitly model the interactions between this compound and solvent molecules, providing insights into how the solvent stabilizes or destabilizes the reactants, transition state, and products. royalsocietypublishing.org For example, in a polar solvent, the transition state of an Sₙ2 reaction, which has a dispersed charge, would be stabilized, affecting the reaction barrier. researchgate.net
Table 3: Key Conformational Features of this compound
| Feature | Description | Relevant Parameters |
| Cyclopentane (B165970) Ring Pseurotation | The cyclopentane ring undergoes rapid interconversion between envelope and twist conformations. | Dihedral angles within the ring |
| Propyl Chain Conformation | The C-C-C-I dihedral angle can adopt anti or gauche conformations. | Dihedral angle of the propyl chain |
| Substituent Orientation | The iodopropyl group can occupy different positions relative to the average plane of the cyclopentane ring. | Dihedral angles defining the substituent's position |
Advanced Orbital Interaction Analysis in Reaction Pathways
To gain a deeper understanding of the bonding changes that occur during a reaction, advanced orbital interaction analysis methods, such as Natural Bond Orbital (NBO) analysis, can be employed. researchgate.netuba.ar NBO analysis transforms the complex molecular orbitals from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals.
For a reaction of this compound, NBO analysis can be used to quantify the stereoelectronic interactions. For example, in an Sₙ2 reaction, the donation of electron density from the nucleophile's lone pair (the donor NBO) to the C-I anti-bonding orbital (the acceptor NBO) can be quantified in terms of an interaction energy. This provides a quantitative measure of the strength of the interaction that leads to the cleavage of the C-I bond.
This analysis can also reveal more subtle interactions, such as hyperconjugation from adjacent C-H or C-C bonds into the C-I σ* orbital, which can influence the stability of the ground state and the transition state.
Application of Advanced Spectroscopic Techniques in Mechanistic Research of 3 Iodopropyl Cyclopentane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like (3-Iodopropyl)cyclopentane. uobasrah.edu.iq It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei.
One-dimensional (1D) NMR techniques, including ¹H and ¹³C NMR, are fundamental for initial structural verification.
¹H NMR: The proton NMR spectrum of this compound would display distinct signals for the protons on the cyclopentane (B165970) ring and the propyl side chain. The chemical shift (δ) of the methylene (B1212753) protons adjacent to the iodine atom (–CH₂–I) would be significantly downfield (typically δ 3.1-3.3 ppm) due to the deshielding effect of the electronegative iodine. The remaining methylene and methine protons of the propyl chain and cyclopentane ring would appear at higher fields (δ 1.0-2.0 ppm). The integration of these signals confirms the number of protons in each unique environment, and the spin-spin splitting patterns (multiplicity) reveal the number of adjacent protons, helping to piece together the connectivity of the molecule.
Two-dimensional (2D) NMR experiments provide further clarity, especially for complex structures or for confirming assignments.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum establishes proton-proton coupling relationships within the molecule. It would show cross-peaks between adjacent protons, for instance, connecting the signals of the –CH₂–I protons to the adjacent –CH₂– group in the propyl chain, and tracing the connectivity around the cyclopentane ring. reed.eduresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which is crucial for stereochemical assignments. columbia.edunanalysis.com For a flexible molecule like this compound, NOESY can provide insights into preferred conformations by showing correlations between protons on the propyl chain and those on the cyclopentane ring that are close in space. reed.edunanalysis.com
A simple, reliable approach for stereochemical analysis of five-membered rings can be based on measuring NMR coupling constants. researchgate.netglobalauthorid.com These constants are related to the dihedral angles between protons, allowing for the determination of the relative configuration of substituents on the cyclopentane ring. researchgate.netcdnsciencepub.comcdnsciencepub.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Values are estimates based on standard chemical shifts and may vary depending on solvent and experimental conditions.)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| -CH₂-I | 3.20 | Triplet (t) | 7.5 |
| -CH₂-CH₂I | 1.85 | Multiplet (m) | 36.0 |
| Cyclopentyl-CH₂- | 1.45 | Multiplet (m) | 40.0 |
| Cyclopentyl-CH | 1.75 | Multiplet (m) | 38.0 |
| Cyclopentyl-CH₂ (C2, C5) | 1.60 | Multiplet (m) | 32.5 |
| Cyclopentyl-CH₂ (C3, C4) | 1.25 | Multiplet (m) | 25.0 |
Mass Spectrometry-Based Techniques for Reaction Intermediates and Product Profiling
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. When coupled with techniques like Gas Chromatography (GC-MS), it is invaluable for identifying reaction products and intermediates. nih.govnih.gov
In the mass spectrum of this compound (Molecular Weight: 238.11 g/mol nih.gov), several key fragmentation patterns typical for alkyl iodides would be expected: docbrown.infoyoutube.comchadsprep.com
Molecular Ion Peak ([M]⁺): A peak corresponding to the intact molecule at m/z 238.
Loss of Iodine: The C-I bond is the weakest bond in the molecule. Its cleavage results in the loss of an iodine radical (I•), leading to a prominent peak at m/z 111 ([M-127]⁺), which corresponds to the 3-cyclopentylpropyl cation. This is often the base peak. docbrown.info
Loss of the Propyl Side Chain: Cleavage of the bond between the cyclopentane ring and the propyl chain can lead to a cyclopentyl fragment or related ions.
Alkene Fragments: Fragmentation within the propyl chain or cyclopentane ring can produce smaller alkene fragments, often seen as clusters of peaks separated by 14 mass units (–CH₂–). libretexts.org
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 238 | [C₈H₁₅I]⁺ | Molecular Ion (M⁺) |
| 127 | [I]⁺ | Iodine cation (less common) |
| 111 | [C₈H₁₅]⁺ | Loss of I• from M⁺ |
| 69 | [C₅H₉]⁺ | Cyclopentyl cation |
| 57 | [C₄H₉]⁺ | Butyl cation (from propyl chain cleavage) |
| 41 | [C₃H₅]⁺ | Allyl cation |
Beyond simple identification, mass spectrometry is crucial for monitoring reactions in real-time. Electrospray Ionization (ESI-MS) is a soft ionization technique that can transfer ions from solution into the gas phase with minimal fragmentation. researchgate.netuvic.ca This makes it exceptionally well-suited for detecting and characterizing charged reactive intermediates in solution, which is essential for elucidating complex reaction mechanisms. nih.govresearchgate.net For instance, if this compound were involved in a reaction catalyzed by a transition metal, ESI-MS could potentially detect organometallic intermediates. rsc.org By coupling GC-MS with these studies, a comprehensive profile of both stable products and transient species can be assembled. researchgate.netmuni.cz
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. scielo.org It is a highly sensitive method for studying the formation, structure, and kinetics of radical intermediates that may be involved in reactions of this compound. researchgate.net
Radical species can be generated from this compound via homolytic cleavage of the carbon-iodine bond, a process that can be initiated by heat, light (photolysis), or radiation (radiolysis). rsc.orgresearchgate.net This would form the 3-cyclopentylpropyl radical (C₅H₉-CH₂-CH₂-CH₂•).
The EPR spectrum provides two key pieces of information:
g-factor: This is analogous to the chemical shift in NMR and helps to identify the type of radical. The g-value is influenced by the electronic environment of the unpaired electron, and its deviation from the free electron value (g = 2.0023) can indicate the extent of spin-orbit coupling, helping to locate the radical center. researchgate.net
Hyperfine Splitting: The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H) splits the EPR signal into multiple lines. The pattern and magnitude of this splitting provide detailed information about the structure of the radical, including the identity and number of interacting nuclei and their geometric relationship to the radical center.
For the 3-cyclopentylpropyl radical, one would expect to see hyperfine coupling primarily to the two α-protons (on the carbon bearing the unpaired electron) and the two β-protons (on the adjacent carbon). At low temperatures, it is sometimes possible to observe alkyl radical-halide ion adducts, where the formed radical remains associated with the iodide ion, leading to additional hyperfine coupling with the iodine nucleus (I, spin = 5/2). rsc.orgrsc.org In some cases, transient radicals are too short-lived to detect directly, requiring the use of spin-trapping techniques, where a "spin trap" molecule reacts with the transient radical to form a more stable, persistent radical that is easily detectable by EPR. researchgate.net
X-ray Diffraction Analysis of Related Crystalline Derivatives
X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. However, it requires a well-ordered single crystal. Since this compound is a liquid at room temperature, it cannot be analyzed directly by this method.
To obtain its solid-state structure, one would first need to synthesize a suitable crystalline derivative. This could involve introducing functional groups that promote crystallization, such as amides, ureas, or aromatic rings, at a position remote from the core structure of interest. The resulting crystalline solid could then be analyzed by single-crystal X-ray diffraction.
The analysis provides precise measurements of:
Bond lengths and angles: Confirming the molecular geometry with high precision.
Conformation: Revealing the exact puckering of the cyclopentane ring and the torsion angles of the propyl side chain in the solid state.
Stereochemistry: Unambiguously determining the relative and absolute configuration if chiral centers are present.
Intermolecular interactions: Showing how molecules pack in the crystal lattice, revealing information about forces like hydrogen bonding or halogen bonding.
Studies on other functionalized cyclopentane derivatives have demonstrated the power of this technique. For example, X-ray diffraction has been used to determine the structure of complex cyclopentane-containing natural products and metallacyclopentane derivatives, providing critical insights that complement data from other spectroscopic methods. nih.govresearchgate.netacs.orgfourwaves.comnih.gov
Derivatization Strategies and Synthetic Applications of 3 Iodopropyl Cyclopentane Scaffolds
Strategic Carbon-Carbon Bond Forming Reactions for Complex Target Molecules
The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler starting materials. nih.govchemrevise.org The (3-iodopropyl)cyclopentane scaffold is particularly amenable to a variety of C-C bond-forming reactions, leveraging the reactivity of the carbon-iodine bond.
One of the most powerful methods for C-C bond formation is the use of organometallic reagents. For instance, Grignard reagents, formed by the reaction of this compound with magnesium metal, can act as potent nucleophiles. These reagents readily attack a wide range of electrophiles, including aldehydes, ketones, and esters, to create new C-C bonds. A notable application is the magnesium-induced cyclization of 2-(3-iodopropyl)cycloalkanones, which serves as a method for cyclopentane (B165970) annelation, demonstrating the intramolecular reactivity of this scaffold. acs.orgacs.orgcapes.gov.br
Transition metal-catalyzed cross-coupling reactions are another indispensable tool for C-C bond formation. google.com Reactions such as Suzuki, Stille, and Negishi couplings allow for the connection of the this compound moiety to various sp2- and sp-hybridized carbon centers. For example, in a Suzuki coupling, an organoboron reagent is coupled with the alkyl iodide in the presence of a palladium catalyst to form a new C-C bond. These reactions are known for their high functional group tolerance and stereospecificity.
Radical-mediated reactions also offer a unique avenue for C-C bond formation. The weak C-I bond in this compound can be homolytically cleaved under photolytic or radical initiator conditions to generate a propylcyclopentane (B43845) radical. This radical can then participate in various addition and cyclization reactions. For instance, the samarium(II) iodide (SmI2)-mediated cyclization of δ-iodoesters is a key step in the synthesis of highly functionalized cyclopentane frameworks. researchgate.net
Below is a table summarizing some key carbon-carbon bond-forming reactions involving this compound derivatives:
| Reaction Type | Reagents | Product Type | Key Features |
| Grignard Reaction | Mg, Electrophile (e.g., RCHO) | Substituted cyclopentylpropanols | Formation of a new C-C bond and a hydroxyl group. |
| Suzuki Coupling | Organoboron, Pd catalyst, Base | Aryl/alkenyl-substituted cyclopentylpropanes | High functional group tolerance and stereospecificity. |
| Stille Coupling | Organotin, Pd catalyst | Aryl/alkenyl-substituted cyclopentylpropanes | Mild reaction conditions. |
| Radical Cyclization | SmI2, Fe(acac)3 | Functionalized cyclopentane frameworks | Excellent stereocontrol in cyclization. researchgate.net |
| Soft Enolization | Ketones, MgBr2·OEt2, i-Pr2NEt | 1,3-Diketones | Mild conditions, high functional group tolerance. organic-chemistry.org |
These strategic C-C bond-forming reactions have been instrumental in the synthesis of complex natural products and other target molecules where the cyclopentane motif is a key structural element.
Synthesis of Functionalized Heterocyclic Systems Utilizing Iodopropyl Moieties
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. researchgate.net The iodopropyl group of this compound serves as a reactive handle for the construction of various heterocyclic systems. google.com The versatility of the C-I bond allows for its participation in a range of cyclization reactions to form nitrogen-, oxygen-, and sulfur-containing heterocycles. rsc.org
Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals. The this compound scaffold can be utilized to synthesize substituted pyrrolidines, piperidines, and other N-heterocycles. researchgate.netorganic-chemistry.org A common strategy involves the alkylation of a primary or secondary amine with this compound, followed by an intramolecular cyclization. For example, reaction with an appropriate amino-substituted precursor can lead to the formation of a new heterocyclic ring fused to the cyclopentane core.
Oxygen-containing heterocycles, such as furans and pyrans, can also be accessed from this compound. Intramolecular Williamson ether synthesis is a classic method where a hydroxyl group within the same molecule displaces the iodide to form a cyclic ether. The starting diol can be prepared through various synthetic routes, including the reduction of a corresponding ester or acid.
The synthesis of sulfur-containing heterocycles can be achieved through similar strategies. Reaction of this compound with a thiol-containing precursor can lead to the formation of thiacycloalkanes. These reactions often proceed with high efficiency due to the soft nature of both the sulfur nucleophile and the iodide leaving group.
The following table provides examples of heterocyclic systems synthesized from iodopropyl-functionalized precursors:
| Heterocycle Type | Synthetic Strategy | Key Precursor |
| Pyrrolidines/Piperidines | Intramolecular N-alkylation | Amino-functionalized iodopropyl derivative |
| Tetrahydrofurans | Intramolecular Williamson ether synthesis | Hydroxy-functionalized iodopropyl derivative |
| Thiacycloalkanes | Intramolecular S-alkylation | Thiol-functionalized iodopropyl derivative |
| Azo Dyes | Diazotization and coupling | 1-(3-Iodopropyl)pyrrole and methyl red nih.gov |
| Azetidin-2-ones | Cycloaddition | 4-formyl-1-(haloalkyl)azetidin-2-ones organic-chemistry.org |
The ability to construct such a diverse range of heterocyclic systems highlights the importance of the iodopropyl moiety as a versatile building block in synthetic organic chemistry.
Development of Chiral Stationary Phases and Supports Based on Cyclopentane-Iodide Precursors
Chiral separations are crucial in the pharmaceutical industry, as the enantiomers of a drug can have vastly different pharmacological and toxicological profiles. hplc.eu High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating enantiomers. mdpi.com Cyclopentane derivatives, due to their rigid and well-defined three-dimensional structures, are excellent candidates for the development of novel CSPs.
The synthesis of these CSPs often begins with a chiral cyclopentane precursor, which is then functionalized and immobilized onto a solid support, typically silica (B1680970) gel. This compound and its derivatives can play a key role in this process. The iodopropyl group provides a convenient linker for attaching the chiral cyclopentane moiety to the silica support. researchgate.net For instance, the iodide can be displaced by a nucleophilic group on a pre-functionalized silica surface, or the iodopropyl group can be converted to another functional group, such as an amine or a silane, which can then be covalently bonded to the support. ambeed.com
The choice of the chiral selector, the part of the CSP that interacts differently with the two enantiomers, is critical. Cyclopentane-based selectors can be derivatized with various functional groups, such as amides, esters, and ureas, which can participate in hydrogen bonding, dipole-dipole interactions, and π-π stacking with the analytes. The rigid cyclopentane backbone helps to pre-organize these functional groups in a specific spatial arrangement, enhancing the chiral recognition capabilities of the CSP.
Recent advancements have focused on creating multi-modal CSPs that can operate under normal-phase, reversed-phase, and polar organic mobile phase conditions. chromatographyonline.com Cyclodextrin-based CSPs, where the cyclodextrin (B1172386) is functionalized with chiral moieties, have shown great promise in this area. researchgate.net The development of a β-cyclodextrin-bonded silica particle with both electron-withdrawing and electron-donating groups on phenylcarbamate-substituted moieties has demonstrated excellent separation selectivity for a wide range of chiral drugs. chromatographyonline.com
The table below outlines the components and features of cyclopentane-based chiral stationary phases:
| Component | Function | Examples |
| Chiral Selector | Interacts differentially with enantiomers. | Functionalized cyclopentane derivatives (amides, esters). |
| Linker | Attaches the selector to the support. | Propyl group derived from this compound. |
| Support | Provides a high surface area for interaction. | Silica gel. |
| Mobile Phase | Carries the analyte through the column. | Normal phase, reversed phase, polar organic. |
The ongoing development of new CSPs based on cyclopentane-iodide precursors is expected to lead to more efficient and versatile methods for chiral separations. scas.co.jp
Applications as Versatile Building Blocks in Medicinal and Material Chemistry Research
The structural and functional versatility of this compound makes it a valuable building block in both medicinal and material chemistry. Its ability to participate in a wide range of chemical transformations allows for the synthesis of diverse molecular architectures with tailored properties.
In medicinal chemistry, the cyclopentane ring is a common feature in many biologically active compounds, including prostaglandins (B1171923), nucleoside analogues, and various therapeutic agents. ontosight.ai The incorporation of a this compound moiety can lead to the development of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The iodopropyl group can serve as a handle for introducing pharmacophoric groups or for linking the cyclopentane scaffold to other molecular fragments. For example, four-membered heterocycles like oxetanes and azetidines, which can be synthesized from precursors containing the iodopropyl group, are increasingly used in medicinal chemistry to improve physicochemical properties. ethz.ch
In material science, this compound and its derivatives are used in the synthesis of functional materials with specific optical, electronic, or surface properties. The ability to introduce the cyclopentane unit into polymers or onto surfaces can modify their characteristics. For instance, the direct synthesis of ordered mesoporous silica containing iodopropyl groups allows for subsequent chemical modifications to introduce bulky or hydrophilic functionalities. researchgate.net This is particularly useful for creating materials for catalysis, separation, and sensing applications.
The table below summarizes the applications of this compound as a building block:
| Field | Application | Example |
| Medicinal Chemistry | Synthesis of drug candidates | Incorporation into nucleoside analogues or other therapeutic agents. |
| Introduction of pharmacophores | Linking active moieties to the cyclopentane scaffold. | |
| Material Science | Synthesis of functional polymers | Creating polymers with modified thermal or mechanical properties. |
| Surface modification | Functionalizing silica surfaces for chromatography or catalysis. researchgate.net | |
| Synthesis of liquid crystals | Designing molecules with specific mesogenic properties. |
The broad utility of this compound as a versatile building block underscores its importance in the ongoing quest for new and improved medicines and materials.
Design of Probes and Precursors for Advanced Chemical Biology Studies
Chemical biology utilizes small molecules, often referred to as chemical probes, to study and manipulate biological systems. numberanalytics.commdpi.com These probes are designed to interact with specific biological targets, such as proteins or nucleic acids, to provide insights into their function and regulation. burleylabs.co.uknih.gov The this compound scaffold can serve as a valuable precursor in the design and synthesis of such probes. numberanalytics.comresearchgate.net
The design of an effective chemical probe requires careful consideration of several factors, including specificity, potency, stability, and the ability to be detected. numberanalytics.comnih.gov The cyclopentane ring can provide a rigid framework for orienting functional groups that interact with the target biomolecule. The iodopropyl chain can be used to attach various reporter groups, such as fluorescent dyes or affinity tags, which allow for the detection and isolation of the probe-target complex. nih.gov For example, a dansyl iodide derivative has been used for site-specific fluorescent dye labeling of proteins via carbon-carbon bond formation. nih.gov
One important class of chemical probes is activity-based probes (ABPs), which are designed to covalently modify the active site of a specific enzyme or class of enzymes. The iodopropyl group can be incorporated into an ABP as a reactive handle that forms a covalent bond with a nucleophilic residue in the enzyme's active site. This allows for the visualization and quantification of enzyme activity in complex biological samples.
Furthermore, this compound can be used to synthesize precursors for metabolic labeling experiments. In this approach, cells are fed with a modified version of a natural metabolite that contains a "bio-orthogonal" chemical handle, such as an azide (B81097) or an alkyne. This handle can then be selectively reacted with a reporter molecule, allowing for the visualization and identification of newly synthesized biomolecules. The iodopropyl group can be readily converted to these bio-orthogonal functionalities.
The following table highlights the role of this compound derivatives in the design of chemical biology probes:
| Probe Type | Design Strategy | Role of this compound |
| Affinity Probes | Incorporate a reporter group (e.g., biotin, fluorescent dye). | Linker to attach the reporter group. |
| Activity-Based Probes | Contain a reactive group for covalent modification of an enzyme. | Precursor to the reactive electrophilic trap. |
| Metabolic Labeling Precursors | Introduce a bio-orthogonal handle into a metabolite. | Can be converted to an azide or alkyne group. |
| Dualsteric Probes | Bivalent ligands targeting both orthosteric and allosteric sites. | Scaffold to link the two pharmacophores. rsc.org |
The use of this compound and its derivatives in the design of sophisticated chemical probes is a rapidly evolving area of research that promises to provide new tools for dissecting complex biological processes. mdpi.com
Future Perspectives and Emerging Research Avenues in 3 Iodopropyl Cyclopentane Chemistry
Advancements in Green Chemistry Methodologies for Iodide Synthesis and Utilization
The chemical industry's shift towards sustainability has spurred significant research into greener methods for synthesizing and utilizing alkyl halides. ijrpr.com For (3-Iodopropyl)cyclopentane, this translates to developing more environmentally benign and atom-economical synthetic routes.
Greener Synthetic Routes: Traditional methods for preparing alkyl iodides often involve harsh reagents and produce significant waste. Emerging green chemistry approaches aim to mitigate these issues. Key areas of advancement include:
Catalytic Halogen Exchange: The Finkelstein reaction, which converts alkyl chlorides or bromides to alkyl iodides using a salt like potassium iodide (KI), is a cornerstone of iodide synthesis. calibrechem.com Future research will likely focus on developing highly efficient and recyclable catalytic systems to drive this reaction, minimizing the need for stoichiometric reagents. calibrechem.com
Photocatalytic Methods: Visible-light photoredox catalysis is a rapidly developing field that offers mild and selective methods for forming carbon-iodine bonds. Recent breakthroughs have demonstrated the use of simple iodide salts, like lithium iodide, in combination with a phosphine (B1218219) catalyst under blue light irradiation for iododecarboxylation, converting aliphatic carboxylates into alkyl iodides. beilstein-journals.org This approach could provide a novel, green pathway to this compound from a corresponding carboxylic acid precursor.
Solvent-Free and Aqueous Conditions: A major goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. Research into performing reactions in water or under solvent-free conditions is gaining traction. researchgate.net For instance, light-mediated syntheses of aryl iodides have been successfully demonstrated in basic aqueous media, a principle that could be adapted for alkyl iodide synthesis. acs.org
Sustainable Utilization: Beyond synthesis, green principles are also being applied to the reactions where this compound is used as a reactant. This includes the design of catalytic cycles that maximize atom economy and minimize waste, such as in cross-coupling reactions. ijrpr.com
Table 1: Comparison of Traditional vs. Green Iodide Synthesis Methodologies
| Feature | Traditional Methods | Emerging Green Methods |
| Reagents | Often stoichiometric, harsh (e.g., strong acids) | Catalytic, milder reagents (e.g., KI, LiI) calibrechem.combeilstein-journals.org |
| Energy Input | Often requires high temperatures | Can utilize visible light or lower temperatures beilstein-journals.org |
| Solvents | Typically volatile organic solvents | Water, solvent-free, or greener solvents researchgate.netacs.org |
| Byproducts | Can generate significant inorganic and organic waste | Designed for higher atom economy and less waste ijrpr.com |
| Example Reaction | Substitution of alcohols with hydriodic acid | Photocatalytic iododecarboxylation beilstein-journals.org |
Discovery of Novel Reactivity Patterns through High-Throughput Experimentation
High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical research, enabling the rapid screening of thousands of reaction conditions in parallel. domainex.co.ukyoutube.com This technology is particularly well-suited for exploring the full reactive potential of a molecule like this compound.
By employing multi-well plates and robotic liquid handlers, researchers can systematically vary catalysts, ligands, solvents, temperatures, and reaction partners on a microscale. mt.com This parallel approach dramatically accelerates the discovery of new reactions and the optimization of existing ones. youtube.com
Applications for this compound:
Uncovering New Cross-Coupling Partners: HTE platforms can be used to screen a vast library of potential coupling partners for this compound in reactions like Suzuki, Heck, and Stille couplings, potentially identifying novel carbon-carbon and carbon-heteroatom bond formations. ijrpr.comdomainex.co.uk
Mapping Reaction Landscapes: A systematic HTE screen can generate a comprehensive "heatmap" of reactivity, illustrating which combinations of conditions yield the desired product and which lead to byproducts. domainex.co.uk This data-rich approach provides deep mechanistic insights and a clear path to optimal reaction conditions.
Facilitating Serendipitous Discovery: By testing a wide and diverse range of reaction parameters, HTE increases the probability of discovering unexpected and novel transformations that would likely be missed in a traditional, hypothesis-driven approach. chemrxiv.org
The integration of HTE with rapid analytical techniques, such as Ultra-high Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), allows for the swift identification of successful reactions, turning the slow, iterative process of reaction discovery into a highly efficient, data-driven workflow. domainex.co.uknih.gov
Synergistic Integration of Experimental and Computational Approaches for Predictive Synthesis
The combination of experimental chemistry with powerful computational modeling represents a paradigm shift in how chemical reactions are understood and developed. This synergy allows for a "predict-then-verify" approach, where computational tools are used to forecast reactivity and guide experimental design, saving time and resources.
Computational Tools in Synthesis Design:
Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of this compound and predict its reactivity in various chemical environments. researchgate.net This can help in understanding reaction mechanisms, transition states, and the thermodynamic and kinetic feasibility of potential reaction pathways. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into conformational effects, solvent interactions, and the dynamics of a reaction. This is particularly useful for complex reactions involving multiple components.
Machine Learning (ML): ML algorithms can be trained on large datasets of known reactions to predict the outcomes of new, untested reactions. By inputting this compound and a set of potential reactants and conditions, an ML model could predict the likelihood of a successful reaction and even suggest optimal parameters.
A Closed-Loop Workflow: The ideal integration involves a continuous loop where computational predictions guide HTE experiments. The data generated from these experiments are then used to refine the computational models, leading to increasingly accurate predictions. nih.gov This synergistic approach was successfully used to rationalize the mechanisms of palladium-catalyzed cross-coupling reactions, providing crucial insights into the role of additives and the origins of selectivity. acs.org For this compound, this could accelerate the discovery of highly selective and efficient synthetic transformations.
Exploration of this compound in Advanced Materials Science and Catalysis
The unique structural and chemical properties of the cyclopentylpropyl iodide moiety make it a promising candidate for applications in materials science and catalysis. Alkyl halides are recognized as crucial building blocks in these fields. ijrpr.com
Advanced Materials: The long alkyl chain combined with the reactive C-I bond allows this compound to act as a functional building block. A key strategy involves grafting this molecule onto surfaces or incorporating it into larger polymer structures. A similar compound, (3-Iodopropyl)trimethoxysilane, is already used to functionalize silica (B1680970) surfaces, creating organically modified nanoparticles. nih.gov This suggests that this compound could be used to:
Modify Surface Properties: By attaching the cyclopentylpropyl group to a material's surface, properties such as hydrophobicity could be altered. For example, a similar silylated alkylnitrile was shown to increase the contact angle of a glass surface, making it more hydrophobic. nih.gov
Synthesize Novel Polymers: The molecule could be used as a monomer or a functionalizing agent in polymerization reactions to create new materials with tailored properties.
Catalysis: In the field of catalysis, this compound can serve multiple roles:
Substrate in Catalytic Reactions: As an unactivated alkyl iodide, it is a valuable substrate for a variety of nickel- and palladium-catalyzed cross-coupling reactions. nih.gov Its reactivity can be used to benchmark new catalytic systems or to synthesize complex target molecules.
Mechanistic Probe: The reactions of alkyl iodides on metal surfaces are studied to understand the fundamental steps of heterogeneous catalysis, such as adsorption, bond cleavage (β-hydride elimination), and reductive elimination. acs.org this compound could serve as a model compound to probe these mechanistic questions.
Precursor to Organometallic Reagents: The compound can be used to generate organometallic reagents, such as Grignard reagents, which are widely used in synthetic chemistry. For instance, the magnesium-induced cyclization of 2-(3-iodopropyl)cycloalkanones is a known method for forming cyclopentane (B165970) rings. acs.org
Table 2: Potential Applications in Materials Science and Catalysis
| Field | Application | Rationale |
| Materials Science | Surface Modification | Introduction of the hydrophobic cyclopentylpropyl group onto surfaces. nih.gov |
| Polymer Synthesis | Use as a monomer or functionalizing agent to create new polymers. ijrpr.com | |
| Catalysis | Cross-Coupling Substrate | A reactive partner for developing and testing new catalytic methods. nih.gov |
| Mechanistic Studies | A model compound for studying reaction mechanisms on catalyst surfaces. acs.org | |
| Reagent Synthesis | Precursor for generating other useful chemical reagents (e.g., Grignard). acs.org |
Q & A
Basic: What are the recommended synthetic routes for (3-Iodopropyl)cyclopentane, and how can reaction efficiency be optimized?
Methodological Answer:
this compound can be synthesized via cyclopentene functionalization. A plausible route involves:
Hydroalumination of cyclopentene with diisobutylaluminum hydride (DIBAL-H) to form cyclopentylaluminum intermediates.
Iodination using iodine in a radical-stabilizing solvent (e.g., CCl₄) under controlled temperatures (0–25°C) to minimize side reactions.
Workup and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.
Optimization Strategies:
- Monitor reaction progress using thin-layer chromatography (TLC) to adjust stoichiometry.
- Use inert atmospheres (N₂/Ar) to prevent iodine oxidation .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Employ a multi-technique approach:
NMR Spectroscopy:
- ¹H NMR to confirm cyclopentane ring protons (δ 1.5–2.5 ppm) and iodopropyl chain (δ 3.1–3.4 ppm for CH₂-I).
- ¹³C NMR to verify quaternary carbons and iodine-induced deshielding.
Mass Spectrometry (EI-MS): Look for molecular ion peaks at m/z 238 (C₈H₁₅I) and fragmentation patterns consistent with cyclopentane cleavage.
GC-MS: Quantify purity (>95%) and detect volatile impurities .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and ANSI-approved safety goggles. Use fume hoods for all procedures.
- Waste Management: Collect halogenated waste separately and dispose via licensed facilities to avoid environmental iodine contamination.
- Emergency Measures: For skin contact, wash immediately with 10% sodium thiosulfate to reduce iodine absorption .
Advanced: How can computational modeling predict the thermodynamic properties of this compound?
Methodological Answer:
Parameterization: Use the NIST ThermoData Engine to extract cyclopentane-based parameters (e.g., critical temperature T_c = 511.7 K, acentric factor ω = 0.196) .
Molecular Dynamics (MD) Simulations: Apply the Gross-Sadowski PC-SAFT equation of state to model vapor-liquid equilibria and phase behavior.
Validation: Compare simulated results (e.g., heat capacity, viscosity) with experimental data from DIPPR 801 .
Advanced: How can researchers resolve contradictions in reported thermodynamic data for cyclopentane derivatives?
Methodological Answer:
Data Triangulation: Cross-reference datasets from NIST, DIPPR, and peer-reviewed studies (e.g., McCullough 1959 vs. Sundaram 1963) .
Error Analysis: Quantify uncertainties in measurement techniques (e.g., adiabatic calorimetry vs. vapor-pressure methods).
Contextual Adjustments: Normalize data to standard conditions (e.g., 298 K, 1 atm) to account for experimental variability .
Advanced: What reaction mechanisms explain iodine substitution in cyclopentane derivatives under radical conditions?
Methodological Answer:
Radical Initiation: Use AIBN or peroxides to generate radicals that abstract hydrogen from the cyclopentane side chain.
Iodine Transfer: I₂ reacts with the alkyl radical to form C-I bonds, with regioselectivity influenced by steric hindrance (cyclopentane ring vs. propyl chain).
Kinetic Control: Lower temperatures (0–10°C) favor monofunctionalization over diiodination .
Advanced: How can this compound serve as a precursor in natural product synthesis?
Methodological Answer:
- Iridoid Analogs: The iodopropyl group enables Suzuki coupling with boronic acids to generate secoiridoid scaffolds (e.g., cyclopentane-opened terpenes) .
- Cross-Coupling Reactions: Employ Pd catalysts for C–C bond formation in drug candidate synthesis (e.g., anti-inflammatory agents).
Advanced: What analytical challenges arise in detecting decomposition products of this compound?
Methodological Answer:
- Decomposition Pathways: Thermal degradation (≥100°C) releases HI and cyclopentene oligomers.
- Detection Methods:
Basic: What solvents and conditions stabilize this compound during storage?
Methodological Answer:
- Storage Solvents: Use anhydrous hexane or dichloromethane to prevent hydrolysis.
- Conditions: Store in amber vials at –20°C under inert gas (Ar) to inhibit iodine liberation and radical chain reactions .
Advanced: How can researchers design experiments to study the environmental impact of this compound?
Methodological Answer:
Aquatic Toxicity Assays: Follow OECD Guidelines 201/202 using Daphnia magna to assess acute/chronic effects.
Photodegradation Studies: Expose samples to UV light (λ = 254 nm) and analyze iodine leaching via ICP-MS.
Bioaccumulation Modeling: Use EPI Suite to estimate log K_ow and BCF values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
